

solid phase extraction methods for urinary acylglycines

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: Suberyl Glycine-13C2,15N

Cat. No.: B1161820

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Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Urinary Acylglycines for LC-MS/MS and GC-MS Analysis

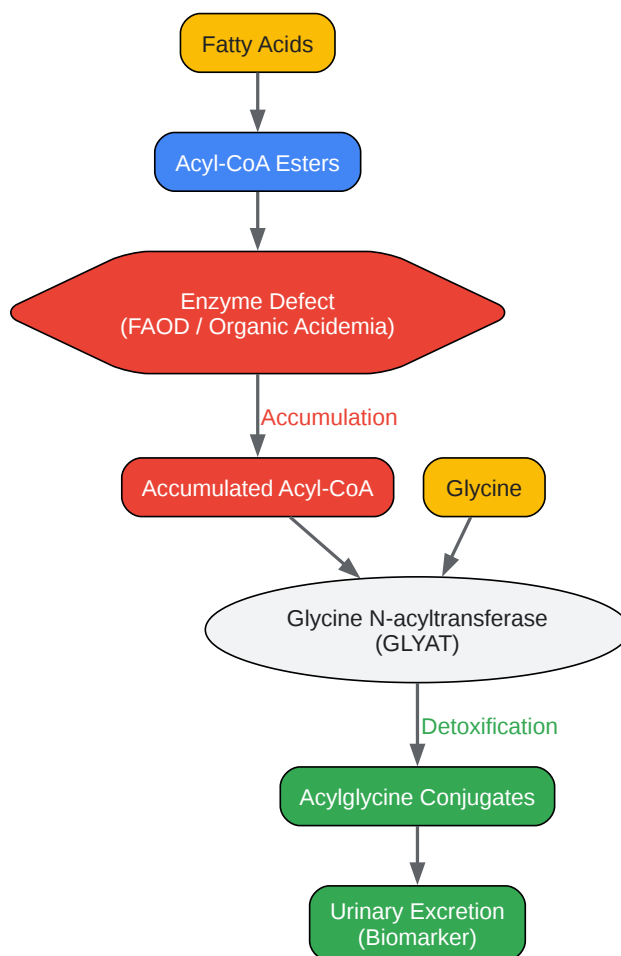
Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals
Matrix: Human Urine
Analytes: Acylglycine Conjugates (e.g., Isovalerylglycine, Hexanoylglycine, Suberylglycine)

Introduction & Clinical Relevance

Acylglycines are critical, stable diagnostic biomarkers for identifying and monitoring Inborn Errors of Metabolism (IEMs), particularly Fatty Acid Oxidation Disorders (FAODs) and organic acidemias[1]. When specific enzymatic defects block normal beta-oxidation, toxic acyl-CoA esters accumulate within the mitochondria[2]. To mitigate this toxicity, the enzyme glycine N-acyltransferase (GLYAT) conjugates these esters with glycine, forming water-soluble acylglycines that are rapidly cleared and excreted in the urine[2].

Because acylglycines encompass a wide range of polarities—from highly polar short-chain species to hydrophobic long-chain species—comprehensive extraction from the complex urinary matrix is analytically challenging. Solid-Phase Extraction (SPE) using anion-exchange

sorbents has emerged as the gold standard, offering superior sample clean-up, higher recoveries, and fewer matrix effects compared to traditional liquid-liquid extraction (LLE)[3].



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Metabolic pathway showing acyl-CoA accumulation and subsequent detoxification into urinary acylglycines.

Scientific Principles: The Causality Behind Anion-Exchange SPE

As a Senior Application Scientist, I frequently see laboratories struggle with poor recoveries of short-chain acylglycines when using standard Reversed-Phase (C18) SPE. The fundamental issue lies in the physicochemical properties of the analytes.

Acylglycines contain a carboxylic acid moiety with a pKa of approximately 3.5 to 4.0. At the physiological pH of urine (typically pH 5.5 - 7.5), this carboxylate group is deprotonated and carries a distinct negative charge. By utilizing a Strong Anion Exchange (SAX) or Mixed-Mode Anion Exchange (MAX) polymeric sorbent, we can exploit this predictable ionic charge[4].

- **Retention Mechanism:** The negatively charged acylglycines form strong ionic bonds with the positively charged quaternary amines on the sorbent. This allows us to use aggressive organic wash steps (e.g., 100% methanol) to strip away neutral lipids, urea, and basic interferences without risking premature analyte breakthrough[4].
- **Elution Mechanism:** To elute the acylglycines, we must break the ionic interaction. This is achieved by lowering the pH of the elution solvent (e.g., 2% to 5% formic acid in methanol) well below the pKa of the analytes. The low pH protonates the carboxylate group, neutralizing its charge, while the methanol disrupts secondary hydrophobic interactions, resulting in a sharp, concentrated elution band[5].

Optimized Experimental Protocol

This protocol is designed as a self-validating system. By normalizing to creatinine and utilizing isotopically labeled internal standards, the workflow inherently corrects for varying urine hydration states and minor extraction losses, ensuring absolute quantitative trustworthiness[3], [6].

Materials & Reagents

- **Sorbent:** Mixed-Mode Anion Exchange (MAX) SPE cartridges (e.g., 30 mg / 1 mL).
- **Internal Standards (IS):** Deuterated acylglycines (e.g., d2-Hexanoylglycine, d3-Isovalerylglycine).
- **Solvents:** LC-MS grade Methanol, LC-MS grade Water, Formic Acid (FA), Ammonium Acetate.

Step-by-Step Methodology

Step 1: Sample Preparation & Normalization

- Centrifuge the raw urine sample at 10,000 x g for 5 minutes to pellet cellular debris.

- Measure the creatinine concentration of the supernatant.
- Aliquot a volume of urine equivalent to 1.0 mg of creatinine into a clean tube[3].
- Add 20 μ L of the mixed deuterated internal standard solution. Causality: Adding the IS directly to the raw matrix prior to any manipulation ensures that the IS undergoes the exact same matrix suppression and extraction dynamics as the endogenous analytes[6].
- Dilute the sample to a final volume of 1 mL using 10 mM Ammonium Acetate (pH 7.0) to ensure the analytes are fully deprotonated before loading.

Step 2: SPE Conditioning

- Pass 1 mL of Methanol through the cartridge. Causality: Solvates the polymeric backbone, maximizing the surface area of the sorbent.
- Pass 1 mL of LC-MS Water through the cartridge. Causality: Equilibrates the sorbent to an aqueous state, preventing the precipitation of urinary salts upon sample loading[7].

Step 3: Sample Loading

- Load the 1 mL diluted urine sample onto the cartridge at a controlled flow rate of 1 mL/min.

Step 4: Washing (Interference Removal)

- Wash with 1 mL of 10 mM Ammonium Acetate (pH 7.0). Causality: Removes highly polar, non-retained matrix components (e.g., salts, urea) while maintaining the basic pH necessary to keep acylglycines ionically bound.
- Wash with 1 mL of 100% Methanol. Causality: Strips away neutral and hydrophobic interferences (e.g., neutral lipids, sterols) that would otherwise cause severe ion suppression in the mass spectrometer[5].

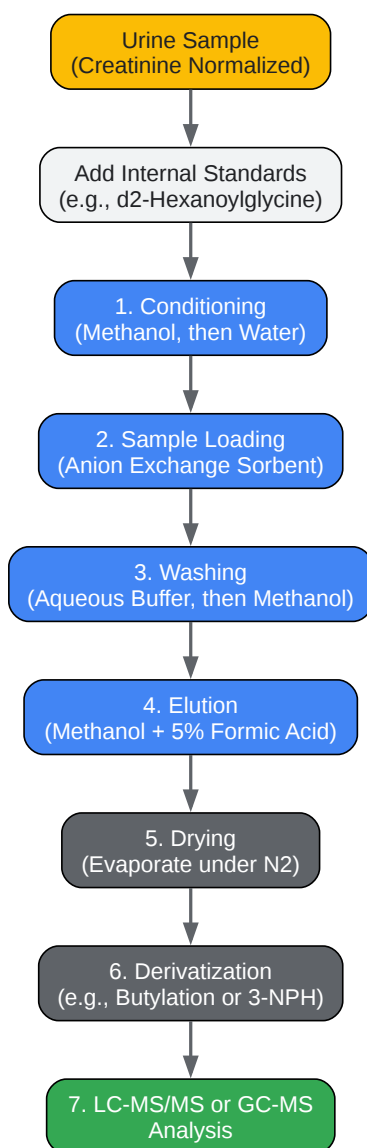
Step 5: Elution

- Elute the target acylglycines using 2 mL of 5% Formic Acid in Methanol. Causality: The highly acidic environment (pH < 2) protonates the acylglycines, neutralizing their negative

charge and breaking the ionic bond with the sorbent, allowing the methanol to sweep them off the column[5].

Step 6: Drying & Derivatization (Optional)

- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- For GC-MS: Derivatize with BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS) derivatives.
- For LC-MS/MS (High Sensitivity): Derivatize with n-butanol/HCl to form butyl esters, or 3-nitrophenylhydrazine (3-NPH), which significantly enhances the ionization efficiency and reversed-phase retention of short-chain acylglycines[6],[8].
- Reconstitute in 100 µL of initial mobile phase for analysis.



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Step-by-step solid-phase extraction (SPE) workflow for isolating urinary acylglycines.

Quantitative Data & Diagnostic Markers

The comprehensive extraction of these metabolites allows for multiplexed detection of various IEMs in a single analytical run[4]. Table 1 summarizes key urinary acylglycines, their structural behavior, and their diagnostic significance.

Table 1: Key Urinary Acylglycines and Associated Metabolic Disorders

Acylglycine Biomarker	Abbreviation	Associated Metabolic Disorder	Expected RP-LC Retention Behavior
Isovalerylglycine	IVG	Isovaleric Acidemia	Early eluting (Highly polar)
Tiglylglycine	TG	Beta-ketothiolase deficiency	Early eluting (Highly polar)
Hexanoylglycine	HxG	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency	Mid eluting (Moderate polarity)
Suberylglycine	SuG	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency	Mid eluting (Moderate polarity)
Phenylpropionylglycine	PPG	Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency	Late eluting (Hydrophobic)

Note: Absolute quantification requires matrix-matched calibration curves spanning the expected physiological and pathological ranges (typically 0.1 to 100 $\mu\text{mol}/\text{mmol}$ creatinine).

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- To cite this document: BenchChem. [solid phase extraction methods for urinary acylglycines]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1161820/docs#solid-phase-extraction-methods-for-urinary-acylglycines\]](https://www.benchchem.com/product/b1161820/docs#solid-phase-extraction-methods-for-urinary-acylglycines)

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